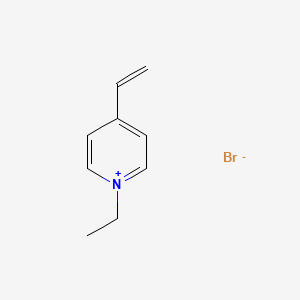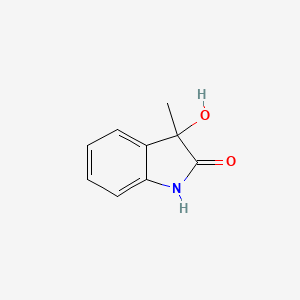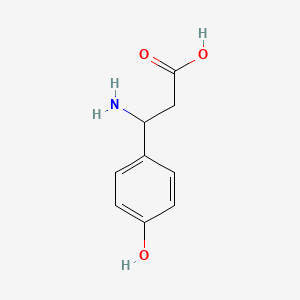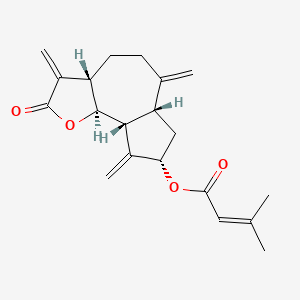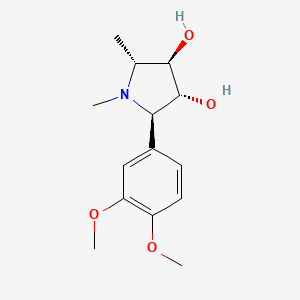
Phenyl tert-butyl sulfoxide
Vue d'ensemble
Description
Phenyl tert-butyl sulfoxide is a chemical compound with the formula C10H14OS . It has a molecular weight of 182.283 .
Synthesis Analysis
Phenyl tert-butyl sulfoxide can be synthesized from N-tert.butylpyrazole intermediates which react with ethylenediamine or propylenediamine via C2 SN Ar .Molecular Structure Analysis
The molecular structure of Phenyl tert-butyl sulfoxide consists of a phenyl group (C6H5-) attached to a tert-butyl sulfoxide group (C4H9SO-) . The IUPAC Standard InChI for this compound is InChI=1S/C10H14OS/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3 .Chemical Reactions Analysis
Phenyl tert-butyl sulfoxide is employed as a traceless precatalyst for the generation of sulfenate anions under basic conditions . It has been used to catalyze the coupling of benzyl halides to trans-stilbenes . The byproduct generated on catalyst formation is a gas, facilitating product isolation in high purity .Physical And Chemical Properties Analysis
Phenyl tert-butyl sulfoxide has a molecular weight of 182.283 . The compound’s structure is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Catalytic Applications
Phenyl tert-butyl sulfoxide has been employed in various catalytic applications. For instance, it serves as a traceless precatalyst in generating sulfenate anions, which are used in the catalysis of the coupling of benzyl halides to trans-stilbenes. This method offers the advantage of producing a gaseous byproduct during catalyst formation, simplifying product isolation (Zhang et al., 2015).
Synthetic Methodology
In the field of synthetic chemistry, phenyl tert-butyl sulfoxide is a critical player. Its role in the directed ortho metalation of aromatic compounds, leading to various substituted aromatics and pyridines, has been explored. It demonstrates comparative efficacy with other established metalation directors, contributing to advancements in synthetic methodologies (Quesnelle et al., 1992).
Synthesis of Sulfinyl Compounds
Another significant application of phenyl tert-butyl sulfoxide is in the synthesis of sulfinyl-containing compounds. It can be activated and then treated with various nucleophiles, leading to a diverse array of sulfinic acid amides, new sulfoxides, and sulfinic acid esters. This application broadens the scope of sulfoxide chemistry in synthetic processes (Wei & Sun, 2015).
Formation of Chiral Complexes
Phenyl tert-butyl sulfoxide is also instrumental in the formation of chiral complexes. Studies have shown that it can be used to create chiral sulfoxide pincer complexes with metals like magnesium, rhodium, and iridium. These complexes have applications in asymmetric catalysis, which is crucial in producing enantiomerically pure substances (Locke et al., 2015).
Photosensitized Oxidation Studies
The compound has been studied in the context of photosensitized oxidation, particularly regarding its reactivity with singlet oxygen. These studies provide insights into the reaction mechanisms and efficiencies in chemical processes involving sulfoxides (Bonesi et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUKVBVKGMKZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961913 | |
| Record name | (2-Methylpropane-2-sulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl tert-butyl sulfoxide | |
CAS RN |
4170-71-2 | |
| Record name | Phenyl tert-butyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methylpropane-2-sulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



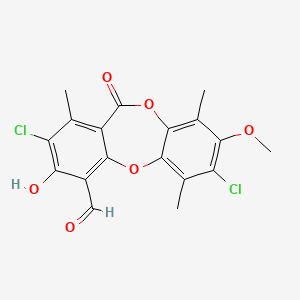
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B1219102.png)
![N-Benzyl-5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-amine](/img/structure/B1219103.png)

![[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate](/img/structure/B1219106.png)
